Epilippidulcine A
Description
Epilippidulcine A (C₁₅H₂₄O₃) is a sesquiterpene peroxide isolated from the aerial parts of Lippia dulcis (syn. Phyla dulcis), a plant traditionally used for medicinal purposes. Its structure, confirmed via spectroscopic methods, features a rare peroxide bridge, contributing to its bioactivity . The compound exhibits antioxidant properties comparable to α-tocopherol, though less potent than co-occurring phenylpropanoid glycosides like acteoside . This compound is part of a broader class of peroxidized natural products, which are notable for their structural complexity and diverse pharmacological effects .
Properties
Molecular Formula |
C15H24O3 |
|---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
(6R)-6-[(E,2S)-2,6-dihydroxy-6-methylhept-4-en-2-yl]-3-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H24O3/c1-11-6-7-12(13(16)10-11)15(4,18)9-5-8-14(2,3)17/h5,8,10,12,17-18H,6-7,9H2,1-4H3/b8-5+/t12-,15-/m0/s1 |
InChI Key |
KUSAHPFPYBFRTK-XYZMPQSBSA-N |
Isomeric SMILES |
CC1=CC(=O)[C@H](CC1)[C@](C)(C/C=C/C(C)(C)O)O |
Canonical SMILES |
CC1=CC(=O)C(CC1)C(C)(CC=CC(C)(C)O)O |
Synonyms |
epilippidulcine A |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Features of this compound and Related Compounds
Key Observations :
- Peroxide Group: this compound, peroxylippidulcine A, and l japonicone E share a peroxide moiety, which enhances reactivity and bioactivity.
- Stereochemistry : this compound and its isomers (e.g., peroxylippidulcine A) differ in stereochemical configurations, impacting their physical properties (e.g., optical rotation) and biological interactions .
- Dimerization: Compounds like l japonicone E and violanin C347 exhibit dimeric structures, broadening their pharmacological scope compared to monomeric sesquiterpenes .
Table 2: Bioactive Properties of this compound and Analogues
Functional Insights :
- Antioxidant Capacity: this compound and lippidulcine A exhibit moderate antioxidant effects, but phenylpropanoids like acteoside and rosmarinic acid from the same plant source show superior activity due to phenolic hydroxyl groups .
- Geographical Variation : South African P. dulcis lacks this compound and lippidulcine derivatives, highlighting chemotypic differences compared to Japanese populations .
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing Epilippidulcine A’s structural identity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to resolve stereochemistry and verify functional groups. Compare spectral data with synthetic intermediates or analogs .
- Mass Spectrometry (MS): Employ high-resolution MS (HRMS) to confirm molecular formula. Validate fragmentation patterns against computational predictions (e.g., CFM-ID) .
- X-ray Crystallography: If crystalline, resolve absolute configuration via single-crystal diffraction. Deposit CIF files in public databases (e.g., Cambridge Structural Database) for reproducibility .
- Purity Validation: Use HPLC/GC with orthogonal detectors (UV, ELSD) to ensure ≥95% purity. Document solvent systems and retention times .
Basic: How to design in vitro assays to evaluate this compound’s bioactivity?
Methodological Answer:
- Target Selection: Prioritize targets based on structural similarity to known bioactive compounds (e.g., kinase inhibitors) or omics-driven target prediction tools (e.g., SwissTargetPrediction) .
- Dose-Response Curves: Use 8–12 concentration points in triplicate. Calculate IC₅₀/EC₅₀ values with nonlinear regression (e.g., GraphPad Prism). Include positive/negative controls (e.g., DMSO vehicle) .
- Assay Reproducibility: Validate across ≥2 independent experiments. Report inter-assay variability using coefficient of variation (CV < 15%) .
Advanced: How to resolve contradictions in reported cytotoxicity data for this compound across studies?
Methodological Answer:
- Variable Standardization: Compare cell lines (e.g., HeLa vs. primary cells), passage numbers, and culture conditions (e.g., serum concentration). Use ATCC-validated cell lines .
- Compound Integrity: Test batch-to-batch consistency via HPLC and stability assays (e.g., exposure to light, temperature). Degradation products may confound results .
- Statistical Rigor: Apply ANOVA with post-hoc corrections (e.g., Tukey’s test) to assess significance. Report effect sizes and confidence intervals .
Advanced: What computational strategies optimize this compound’s pharmacokinetic properties while retaining efficacy?
Methodological Answer:
- ADMET Prediction: Use QSAR models (e.g., pkCSM, ADMETLab) to predict solubility, permeability, and metabolic stability. Prioritize analogs with logP < 5 and PSA < 140 Ų .
- Molecular Dynamics (MD): Simulate ligand-target binding stability (e.g., GROMACS). Identify key residues for hydrogen bonding or hydrophobic interactions .
- In Vivo Validation: Perform rodent PK studies with LC-MS/MS quantification. Compare AUC, Cₘₐₓ, and half-life between analogs .
Advanced: How to validate this compound’s mechanism of action (MoA) using multi-omics integration?
Methodological Answer:
- Transcriptomics: Apply RNA-seq to treated vs. untreated cells. Use pathway enrichment tools (e.g., GSEA) to identify dysregulated genes. Cross-reference with LINCS L1000 signatures .
- Proteomics: Perform TMT-labeled LC-MS/MS to quantify protein expression changes. Validate hits via Western blot or targeted MS (e.g., PRM) .
- CRISPR Knockout: Silence putative targets (e.g., CRISPR-Cas9) and assess resistance to this compound. Confirm with rescue experiments .
Advanced: What experimental designs minimize bias in in vivo efficacy studies of this compound?
Methodological Answer:
- Randomization: Assign animals to treatment/control groups using block randomization. Blind researchers to group identities during data collection .
- Endpoint Selection: Predefine primary endpoints (e.g., tumor volume reduction) and secondary endpoints (e.g., biomarker levels) to avoid data dredging .
- Power Analysis: Calculate sample size using effect sizes from pilot studies (α = 0.05, β = 0.2). Use G*Power or similar tools .
Basic: How to synthesize this compound with scalable yields?
Methodological Answer:
- Route Scouting: Compare convergent vs. linear synthesis. Optimize catalytic steps (e.g., asymmetric hydrogenation) using DoE (Design of Experiments) .
- Green Chemistry: Replace hazardous solvents (e.g., DCM) with alternatives (e.g., cyclopentyl methyl ether). Monitor atom economy and E-factor .
- Scale-Up: Address exothermicity and mixing efficiency in batch reactors. Use PAT (Process Analytical Technology) for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
